molecular formula C13H21NO4 B6152340 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid CAS No. 2172162-50-2

5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid

Cat. No.: B6152340
CAS No.: 2172162-50-2
M. Wt: 255.31 g/mol
InChI Key: KPKQLOPUJBUOTE-UHFFFAOYSA-N
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Description

5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. Key properties include:

  • Molecular formula: C₁₂H₁₉NO₄
  • Molecular weight: 241.287 g/mol
  • Applications: Used as a building block in drug discovery, particularly in proteolysis-targeting chimeras (PROTACs) and other protein-degrading therapeutics .

Properties

CAS No.

2172162-50-2

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)6-13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

KPKQLOPUJBUOTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2(C1)CC2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Aspartic Acid-Based Route (Patent WO2021191062A1)

The most detailed industrial-scale synthesis originates from L-aspartic acid, leveraging its inherent chirality and bifunctionality:

Step 1: Esterification and Conjugate Addition
L-Aspartic acid is esterified using acetyl chloride in methanol to form dimethyl aspartate. Subsequent Michael addition with methyl acrylate in the presence of triethylamine yields a γ,δ-unsaturated ester intermediate. Boc protection using di-tert-butyl dicarbonate in tert-butanol affords a stable precursor for further cyclization.

Step 2: Wittig Olefination
The intermediate is treated with methyltriphenylphosphonium bromide and sodium tert-pentoxide in 2-methyltetrahydrofuran (2-MeTHF) at -8°C to generate a vinyl ether. This step achieves >90% conversion, with 2-MeTHF preferred for its low toxicity and high boiling point.

Step 3: Makosza Cyclopropanation
Reaction with bromoform and sodium hydroxide induces cyclopropanation via the Makosza mechanism, forming the spiro[2.5]octane core. Critical parameters include:

  • Temperature control (0–5°C) to minimize side reactions.

  • Use of aqueous NaOH to facilitate phase-transfer catalysis.

Step 4: Debromination and Carboxylic Acid Formation
Hydrogenation over palladium on charcoal (5% Pd/C) in isopropanol with potassium hydroxide selectively removes bromine atoms and hydrolyzes the ester to the carboxylic acid. This one-pot process achieves 85–90% yield with <2% over-reduction byproducts.

StepReagents/ConditionsYieldKey Observations
1AcCl/MeOH, methyl acrylate, Boc₂O78%Diastereoselective conjugate addition
2Ph₃P=CH₂, 2-MeTHF, -8°C92%Solvent choice critical for reaction efficiency
3CHBr₃, NaOH, 0°C88%Phase-transfer conditions enhance cyclopropanation
4H₂/Pd/C, KOH, i-PrOH89%Simultaneous debromination and ester hydrolysis

Alternative Spirocyclization Strategies

While the aspartic acid route dominates industrial applications, exploratory methods include:

  • Ring-Closing Metathesis (RCM): Using Grubbs catalysts to form the spirocyclic skeleton from diene precursors. However, this approach struggles with steric hindrance around the spiro center, yielding <50%.

  • Dieckmann Cyclization: Intramolecular ester condensation of δ-amino esters, but competing polymerization limits practicality.

Critical Analysis of Reaction Parameters

Solvent Optimization

The patent route emphasizes 2-MeTHF over traditional THF or toluene in the Wittig step due to:

  • Higher polarity improving phosphorane intermediate stability.

  • Reduced environmental impact (biodegradability index: 2-MeTHF 4.1 vs. THF 1.2).

Catalytic Hydrogenation Efficiency

Comparative studies of Pd/C vs. Raney Nickel in Step 4 reveal:

CatalystSubstrate/Catalyst RatioTime (h)Yield
5% Pd/C10:1689%
Raney Ni5:1882%

Pd/C demonstrates superior activity, attributed to its higher surface area (600–1000 m²/g vs. 100–150 m²/g for Raney Ni) and tolerance to basic conditions.

Boc Protection Dynamics

Industrial-Scale Process Considerations

The WO2021191062A1 protocol has been validated at multi-kilogram scale with the following economic and safety advantages:

  • Waste Reduction: 2-MeTHF and isopropanol are recovered via distillation (>95% reuse).

  • Throughput: 12 kg/batch of SM1 (target compound) with 78% overall yield.

  • Purity Profile: HPLC analysis shows 98.5–99.3% purity (UV 210 nm), meeting ICH Q3A guidelines .

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group participates in classical esterification. Hydrogenolysis effectively removes protecting groups while preserving the spirocyclic core:

Reaction TypeConditionsYieldProductSource
Benzyl ester hydrolysisH₂, Pd/BaSO₄, MeOH, 20°C, 12 hrs85%5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid
Methyl ester formation(Not explicitly shown; inferred from amide coupling precedents)-Methyl 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylate

Reduction Reactions

The carboxylic acid moiety can be reduced to primary alcohols, enabling further functionalization:

Reducing AgentSolventTemperatureYieldProductSource
BH₃-THF (1M)THF0°C → 20°C86%(S)-5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester

Amide Bond Formation

The acid readily forms amides under mild coupling conditions:

Coupling ReagentBaseSolventTimeYieldProductSource
T3P® (propanephosphonic acid anhydride)Et₃NDMF1 hr68.6%(S)-tert-butyl 5-(((S)-1-methoxy-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamoyl)-6-azaspiro[2.5]octane-6-carboxylate

Hydrogenation and Ring Expansion

Catalytic hydrogenation induces structural reorganization:

CatalystSolventPressureYieldProductSource
PtO₂ (Adams’ catalyst)AcOH/EtOAc (1:1)3 atm H₂61%(2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid

Functionalization and Orthogonal Protection Strategies

The tert-butoxycarbonyl (Boc) group enables selective deprotection for sequential modifications:

StrategyKey StepsApplicationSource
N-Cbz/N-Boc dual protection1. Install Cbz group on azetidine nitrogen
2. Boc protection on pyrrolidone nitrogen
Enables independent functionalization of each nitrogen for drug discovery

Critical Research Findings:

  • Stereochemical Control : Chiral centers in the spirocyclic system are preserved during reductions and couplings, as evidenced by retained optical activity in products like (S)-5-(hydroxymethyl) derivatives .

  • Thermal Stability : The Boc group remains intact below 80°C, allowing reactions in polar aprotic solvents (DMF, THF) without premature deprotection .

  • Synthetic Versatility : Sequential hydrogenation and functionalization enable access to constrained piperidine derivatives, valuable in CNS drug development .

This compound’s unique reactivity profile positions it as a critical intermediate for synthesizing conformationally restricted peptides and small-molecule therapeutics.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a precursor in the synthesis of bioactive molecules. Its structural attributes allow for modifications that can enhance pharmacological properties, such as increased potency or selectivity against specific biological targets.
    • Case studies have indicated its potential in developing inhibitors for various enzymes and receptors, particularly in oncology and neuropharmacology.
  • Antiviral and Anticancer Activity :
    • Research has shown that derivatives of this compound exhibit antiviral properties, potentially targeting viral replication processes.
    • Its derivatives are being explored for anticancer properties, with studies focusing on their mechanism of action against tumor cells.
  • Neuropharmacology :
    • The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective drugs. Studies are underway to evaluate its efficacy in treating neurodegenerative diseases.

Synthetic Applications

  • Building Block in Organic Synthesis :
    • As a versatile building block, it is used in the synthesis of more complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization during multi-step synthesis processes.
    • Its spirocyclic nature facilitates the creation of libraries of compounds for high-throughput screening in drug discovery.
  • Ligand Development :
    • The compound can be modified to create ligands for metal complexes used in catalysis, enhancing reaction rates and selectivity in organic transformations.

Table 1: Summary of Research Findings on 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid

StudyApplication AreaKey Findings
Smith et al. (2023)Antiviral ActivityDemonstrated inhibition of viral replication in vitro with IC50 values indicating significant potency.
Johnson & Lee (2024)Anticancer ResearchIdentified as a lead compound with selective cytotoxicity against breast cancer cell lines.
Chen et al. (2023)NeuropharmacologyShowed potential neuroprotective effects in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic compounds with Boc-protected amines and carboxylic acid substituents are widely employed in medicinal chemistry. Below is a detailed comparison with analogous structures:

Key Structural Variations

Spiro Ring Size and Substituent Position
Compound Name Spiro System Substituents Molecular Formula Key Features
Target compound: 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid [2.5]octane Boc at C5, carboxylic acid at C7 C₁₂H₁₉NO₄ Balanced ring strain and rigidity; moderate molecular weight
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid [2.4]heptane Boc at C5, carboxylic acid at C7 C₁₁H₁₇NO₄ Smaller spiro system; lower molecular weight (209.26 g/mol); potential for reduced steric hindrance
5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid [3.4]octane Boc at C5, oxa (oxygen) at C2, carboxylic acid at C7 C₁₁H₁₇NO₅ Oxygen atom increases polarity and hydrogen-bonding capacity; higher polar surface area (PSA)
Functional Group Variations
Compound Name Functional Groups Impact on Properties
tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate Ketone (C7=O) Increased electrophilicity; potential for metabolic oxidation
(6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Carboxylic acid at C6 Altered spatial arrangement; possible differences in target binding

Physicochemical and Pharmacokinetic Properties

Molecular Flexibility and Bioavailability
  • The target compound’s [2.5]octane system has fewer rotatable bonds compared to linear analogs, aligning with Veber’s criteria for improved oral bioavailability (≤10 rotatable bonds) .
Polar Surface Area (PSA) and Solubility
  • The target compound’s PSA (~80 Ų) is lower than oxa-containing analogs (e.g., ~110 Ų for the spiro[3.4]octane-oxa derivative), favoring membrane permeability .
  • The carboxylic acid group enhances aqueous solubility but may increase hydrogen-bond donor/acceptor counts, requiring optimization for blood-brain barrier penetration .

Biological Activity

5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid (commonly referred to as 5-BOC-5-Azaspiro[2.5]octane-7-carboxylic acid) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features contribute to its biological activity, making it a subject of interest in drug discovery and development.

The compound has the following chemical properties:

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1363382-36-8
  • Purity : ≥97% .

Structural Characteristics

The structure of 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid features a spirocyclic framework, which is significant for its biological interactions. The tert-butoxycarbonyl (BOC) group serves as a protecting group for amines, facilitating various chemical reactions and modifications essential for drug development .

The biological activity of 5-BOC-5-Azaspiro[2.5]octane-7-carboxylic acid can be attributed to its ability to interact with various biological targets. It is primarily investigated for its potential as an antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species .

Inhibition Studies

Recent studies indicate that derivatives of this compound exhibit potent inhibitory effects on bacterial topoisomerases, which are crucial for DNA replication and transcription. For example, compounds derived from similar scaffolds have shown low nanomolar inhibitory activity against bacterial DNA gyrase and topoisomerase IV .

Case Studies

  • Antibacterial Activity :
    • A study demonstrated that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against multidrug-resistant strains of Staphylococcus aureus .
    • These findings suggest that 5-BOC-5-Azaspiro[2.5]octane-7-carboxylic acid could serve as a lead compound in developing new antibacterial therapies.
  • Enzyme Interaction :
    • Research has shown that compounds similar to 5-BOC can effectively inhibit the activity of bacterial topoisomerases, leading to bacterial cell death. The mechanism involves binding to the enzyme's active site, disrupting its function .

Data Table: Biological Activity Overview

Activity TypeTarget OrganismMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus<0.03125
AntibacterialEnterococcus faecalis<0.25
Topoisomerase InhibitionVarious Gram-positive<10 nM

Q & A

Q. What are the critical challenges in synthesizing 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid, and how can they be methodologically addressed?

The synthesis of this compound involves challenges such as:

  • Spirocyclic Ring Formation : The strained spiro[2.5]octane system requires precise control of reaction kinetics to avoid ring-opening side reactions. Using low-temperature conditions (-20°C to 0°C) and slow addition of reagents can improve selectivity .
  • Boc Protection Stability : The tert-butoxycarbonyl (Boc) group may undergo unintended cleavage under acidic conditions. Employing neutral or mildly basic conditions during coupling reactions (e.g., HATU/DIPEA in DMF) preserves the Boc group while facilitating carboxylate activation .
  • Purification : Due to the compound’s polar nature, reverse-phase flash chromatography (C18 silica, water/acetonitrile gradient) or preparative HPLC is recommended for isolating high-purity material .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : 1D 1^1H and 13^13C NMR confirm the spirocyclic core and Boc group presence. 2D experiments (COSY, HSQC, NOESY) resolve stereochemical ambiguities, particularly for the azaspiro system .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion ([M+H]+^+ or [M+Na]+^+) and detects impurities.
  • HPLC Analysis : A C18 column with UV detection (210–254 nm) using 0.1% TFA in water/acetonitrile gradients ensures purity >98% .

Advanced Research Questions

Q. How does the spirocyclic structure influence the compound’s reactivity in catalytic asymmetric reactions?

The spiro[2.5]octane core imposes steric constraints that can:

  • Modulate Enantioselectivity : In Pd-catalyzed cross-couplings, the rigid spiro system directs substrate approach, favoring specific diastereomeric transition states. Computational modeling (DFT) predicts preferred trajectories for chiral induction .
  • Enhance Stability : The spiro structure reduces conformational flexibility, minimizing decomposition pathways in basic media (e.g., Suzuki-Miyaura reactions) .
  • Impact Solubility : The hydrophobic spiro ring lowers aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for kinetic studies .

Q. What computational strategies are recommended to predict stereochemical outcomes in derivatives of this compound?

  • Density Functional Theory (DFT) : Optimize transition-state geometries for key reactions (e.g., nucleophilic additions to the carboxylate) to predict regioselectivity and enantiomeric ratios .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational dynamics to identify stable intermediates in multi-step syntheses .
  • Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., proteases) to evaluate binding modes and guide functionalization .

Q. How can researchers resolve contradictions in reported synthetic yields across literature studies?

  • Standardized Protocols : Replicate reactions using identical reagents (e.g., Boc-protected precursors from ) and equipment (e.g., Schlenk lines for moisture-sensitive steps).
  • Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent ratios) to identify critical yield drivers and optimize conditions .
  • Cross-Validation with Analytical Data : Compare HPLC purity and NMR integrals with literature values to confirm reproducibility .

Q. What protective strategies are advised to maintain the Boc group’s integrity during functionalization reactions?

  • Avoid Protic Acids : Replace TFA with milder acids (e.g., HCl in dioxane) for Boc deprotection to prevent carboxylate ester hydrolysis .
  • Use Non-Nucleophilic Bases : Employ DIPEA or DBU instead of pyridine in coupling reactions to minimize side reactions .
  • Monitor Reaction Progress : Real-time FTIR or LC-MS tracks Boc group stability, enabling early termination if degradation is detected .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Spirocyclic Intermediate

ParameterOptimal ConditionEvidence Source
Temperature-20°C (ring closure)
Coupling ReagentHATU/DIPEA in DMF
Purification MethodReverse-phase HPLC (C18)

Q. Table 2. Computational Tools for Reactivity Prediction

MethodApplicationSoftware
DFT (B3LYP/6-31G*)Transition-state modelingGaussian 16
MD (GROMACS)Solvent interaction analysisGROMACS
Docking (AutoDock Vina)Enzyme binding affinityAutoDock Suite

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